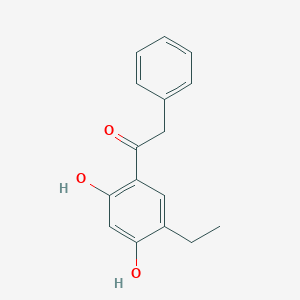![molecular formula C16H19NO3S B5856655 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide, also known as AET, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been extensively studied for its potential use in scientific research. AET has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide is not fully understood. However, it is believed to act on the central nervous system by binding to and activating certain receptors, such as the dopamine and serotonin receptors. This leads to an increase in the release of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals, as well as increase the release of dopamine and serotonin in the brain. This compound has also been found to have potential anti-inflammatory and anti-oxidant properties, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide in lab experiments is its potential to stimulate the release of neurotransmitters such as dopamine and serotonin. This can be useful in studying the effects of these neurotransmitters on the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, making it important to use caution when handling this compound.
Orientations Futures
There are many potential future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. This compound has also been found to have potential anti-inflammatory and anti-oxidant properties, making it a promising candidate for further research in these areas. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on the body.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research. While there are limitations to using this compound in lab experiments, its potential benefits make it an important compound to study in the future.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dimethoxyphenylacetone with thiourea in the presence of hydrogen chloride gas. The resulting compound is then reacted with ethyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide has been extensively studied for its potential use in scientific research. It has been found to have various effects on the central nervous system, including stimulating the release of neurotransmitters such as dopamine and serotonin. This compound has also been found to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-19-14-6-5-12(10-15(14)20-2)7-8-17-16(18)11-13-4-3-9-21-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPGKXRZMNEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)

![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)




![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)

![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)

